4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide
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Overview
Description
4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a piperazine and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Preparation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with 2,4,5-trimethylpyrazole in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzamide core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the piperazine and pyrazole moieties.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyrazole rings.
Scientific Research Applications
4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Uniqueness
4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide is unique due to its specific combination of a benzamide core with piperazine and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-15(2)21-23(4)18(14)20-19(25)17-7-5-16(6-8-17)13-24-11-9-22(3)10-12-24/h5-8H,9-13H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUAUIGXXANIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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